molecular formula C9H11NO3 B1330646 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol CAS No. 7464-97-3

2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol

Cat. No.: B1330646
CAS No.: 7464-97-3
M. Wt: 181.19 g/mol
InChI Key: NFDJYUZZSPJWLV-UHFFFAOYSA-N
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Description

Historical Perspectives in Chemical Synthesis and Derivatives Research

Historically, the synthesis of aryl ethanolamines, such as the parent compound phenylethanolamine, relied on robust but often non-stereoselective reduction methods. wikipedia.org Early approaches included the reduction of α-nitro alcohols or cyanohydrins. wikipedia.org For 2-Amino-1-benzo acs.orgontosight.aidioxol-5-yl-ethanol, a classical synthetic route would analogously involve the reduction of the corresponding α-amino ketone, 2-amino-1-(benzo acs.orgontosight.aidioxol-5-yl)ethanone.

This reduction of the ketone precursor would typically be accomplished using complex metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). almerja.comuop.edu.pklibretexts.org These reagents act as sources of a hydride ion (H⁻), which attacks the electrophilic carbonyl carbon. almerja.comlibretexts.org Subsequent protonation of the resulting alkoxide intermediate yields the final amino alcohol. While effective in producing the desired constitution, these methods generally result in a racemic mixture of the (R) and (S) enantiomers, as the hydride attack can occur from either face of the planar carbonyl group with nearly equal probability.

Early research into derivatives often involved modification of the amine or alcohol functional groups to explore structure-activity relationships, albeit without the precise stereochemical control that characterizes modern synthetic efforts. The primary focus was on accessing the core structure, with separation of enantiomers, if required, often being relegated to classical resolution techniques.

Significance of the Benzoacs.orgontosight.aidioxole Moiety in Contemporary Chemistry

The benzo acs.orgontosight.aidioxole (or methylenedioxyphenyl) moiety is a prominent structural motif in contemporary chemistry, particularly in the fields of medicinal chemistry and natural product synthesis. ontosight.aichemicalbook.comontosight.ai This group is found in a wide array of natural products, including the insecticide synergist sesamin, the natural flavoring agent safrole, and various bioactive lignans. chemicalbook.comnih.gov

In medicinal chemistry, the benzo acs.orgontosight.aidioxole ring is often considered a bioisostere of a catechol or guaiacol (B22219) moiety but with distinct metabolic and electronic properties. Its inclusion in a molecule can significantly influence pharmacokinetic and pharmacodynamic profiles. The methylenedioxy bridge is known to interact with metabolic enzymes, particularly cytochrome P450 isozymes. chemicalbook.com This interaction can alter the metabolism of the parent molecule, a strategy sometimes intentionally employed in drug design.

Furthermore, the benzo acs.orgontosight.aidioxole system acts as a rigid scaffold that can orient substituents in a defined spatial arrangement, which is crucial for specific interactions with biological targets such as receptors or enzymes. frontiersin.org Its electron-donating nature can also modulate the reactivity and properties of the attached aromatic ring. chemicalbook.com Researchers have synthesized and investigated a vast number of benzodioxole derivatives for a range of potential applications, from agriculture to human health, confirming the moiety's versatility and importance. frontiersin.orgresearchgate.netnih.govnih.gov

Overview of Research Trajectories for Related Aminated Ethanol (B145695) Derivatives

Research involving aminated ethanol derivatives, specifically 1,2-amino alcohols, has evolved significantly over the past decades. While classical methods provided access to racemic mixtures, modern research has heavily focused on the development of stereoselective synthetic methods to access enantiomerically pure compounds, which is critical for pharmacological studies.

Current research trajectories in the synthesis of chiral 1,2-amino alcohols can be broadly categorized as follows:

Catalytic Asymmetric Synthesis: A major focus has been on the development of catalytic methods that can generate chiral amino alcohols with high enantioselectivity. This includes the asymmetric hydrogenation or transfer hydrogenation of α-amino ketones, where a chiral catalyst, typically a transition metal complex with a chiral ligand, controls the facial selectivity of the reduction.

Substrate-Controlled Synthesis: These methods utilize a chiral starting material to direct the stereochemical outcome of subsequent reactions. For example, chiral α-amino acids can be converted into 1,2-amino alcohols through processes like one-pot decarboxylation–alkylation, preserving the initial stereochemistry. acs.org

Stereodivergent Synthesis: Advanced strategies now allow for the synthesis of all possible stereoisomers of a molecule from a common starting material by changing the catalyst or reaction conditions. nih.gov For instance, copper-catalyzed sequential hydrosilylation and hydroamination of enones can produce any of the four stereoisomers of a particular amino alcohol product. nih.gov

Direct C-H Amination: An emerging area involves the direct installation of a nitrogen-containing group into an unactivated C-H bond. Diastereoselective allylic C-H amination, for example, offers a novel and efficient route to syn-1,2-amino alcohols, streamlining the synthetic process by avoiding pre-functionalization steps. nih.gov

These modern synthetic strategies represent a significant leap from earlier reduction methods, providing precise control over stereochemistry and enabling the synthesis of complex and densely functionalized amino alcohol derivatives for further investigation.

Table 2: Comparison of Synthetic Approaches to 1,2-Amino Alcohols

Method Key Feature Stereocontrol Typical Reagents/Catalysts
Classical Reduction Reduction of a ketone precursor Generally produces racemates NaBH₄, LiAlH₄
Catalytic Asymmetric Synthesis Enantioselective reduction High (catalyst-controlled) Chiral transition metal complexes (e.g., Ru, Rh)
Substrate-Controlled Synthesis Uses chiral starting materials High (substrate-controlled) Chiral pool materials (e.g., amino acids)
Stereodivergent Synthesis Access to all stereoisomers High (catalyst/reagent-controlled) Copper hydride catalysts
Direct C-H Amination Forms C-N bond at unactivated C-H High (diastereoselective) Palladium(II)/sulfoxide catalysts

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDJYUZZSPJWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321973
Record name 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7464-97-3
Record name 7464-97-3
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Record name 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Amino 1 Benzo 1 2 Dioxol 5 Yl Ethanol and Analogues

General Synthetic Routes and Strategies

The construction of the 2-Amino-1-benzo nih.govwikipedia.orgdioxol-5-yl-ethanol backbone can be approached through several key disconnection strategies, primarily involving nucleophilic substitution, condensation reactions, and reductive amination.

Nucleophilic Substitution Reactions

Nucleophilic substitution offers a direct method for introducing the amino functionality. A common strategy involves the preparation of an α-haloketone precursor, which can then undergo substitution with an amine source. For instance, 1-(benzo[d] nih.govwikipedia.orgdioxol-5-yl)-2-bromoethan-1-one is a key intermediate that can be synthesized by the bromination of 1-(benzo[d] nih.govwikipedia.orgdioxol-5-yl)ethanone. This bromoketone can then react with an ammonia (B1221849) equivalent or a protected amine, followed by reduction of the ketone to the corresponding alcohol, to yield the target compound.

Another approach within this category is the use of an azide (B81097) as the nucleophile. The synthesis of 2-Azido-1-(1,3-benzodioxol-5-yl)ethanone serves as a precursor to the corresponding amino ketone hydrochloride. This azido (B1232118) ketone can be reduced to the amino ketone, which is then further reduced to the final amino alcohol product.

Condensation Reactions (e.g., Claisen-Schmidt Condensation, Aldol Condensation)

Condensation reactions are powerful tools for carbon-carbon bond formation. The Henry reaction, a type of nitroaldol condensation, is a notable route for synthesizing β-nitro alcohols, which are direct precursors to β-amino alcohols. researchgate.net This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. researchgate.net In the context of synthesizing 2-Amino-1-benzo nih.govwikipedia.orgdioxol-5-yl-ethanol, piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) can be reacted with nitromethane (B149229) to form the corresponding β-nitro alcohol. wikipedia.orgorganic-chemistry.org Subsequent reduction of the nitro group yields the desired amino alcohol. wikipedia.orgresearchgate.net

While the Claisen-Schmidt condensation is a well-established method for synthesizing chalcones and other α,β-unsaturated ketones from an aromatic aldehyde and a ketone, its direct application to form the specific ethanolic backbone of the target compound is less commonly documented. rsc.org However, variations of aldol-type reactions can be employed to construct the carbon skeleton of related benzodioxole derivatives. mdpi.com

Reductive Amination Approaches

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. researchgate.net This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net For the synthesis of 2-Amino-1-benzo nih.govwikipedia.orgdioxol-5-yl-ethanol, a suitable precursor would be 1-(benzo[d] nih.govwikipedia.orgdioxol-5-yl)-2-aminoethanone. The reduction of the ketone functionality of this precursor would directly yield the target amino alcohol. Biocatalytic methods, for instance, have been explored for the asymmetric reduction of related ketone precursors, offering a green and highly stereoselective approach. nih.govresearchgate.netnih.gov

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient approach to complex molecules. researchgate.netfrontiersin.org While MCRs are a powerful tool in modern organic synthesis for generating molecular diversity, specific examples of their application in the direct synthesis of 2-Amino-1-benzo nih.govwikipedia.orgdioxol-5-yl-ethanol are not extensively reported in the reviewed literature. However, the principles of MCRs, such as the Mannich reaction, could theoretically be adapted to construct the β-amino alcohol framework in a convergent manner. researchgate.net For instance, a three-component reaction involving an aldehyde, an amine, and a ketone could potentially be designed to assemble a precursor to the target molecule. researchgate.net

Precursor Chemistry and Starting Materials for Benzonih.govwikipedia.orgdioxole Derivatives

The synthesis of 2-Amino-1-benzo nih.govwikipedia.orgdioxol-5-yl-ethanol relies on the availability of key precursors derived from the benzo nih.govwikipedia.orgdioxole scaffold.

A pivotal starting material for many synthetic routes is piperonal (also known as heliotropin or 3,4-methylenedioxybenzaldehyde). nih.govwestlake.edu.cn This aromatic aldehyde is a common precursor for condensation reactions, such as the Henry reaction, where it reacts with a nitroalkane to build the carbon-nitrogen backbone of the target molecule. wikipedia.org

Another crucial class of precursors includes ketones derived from the benzodioxole ring system. 1-(Benzo[d] nih.govwikipedia.orgdioxol-5-yl)ethanone is a fundamental building block that can be functionalized at the α-position to introduce the amino group or a precursor to it. nih.gov

Functionalized derivatives of this ketone are also important intermediates. For example:

1-(Benzo[d] nih.govwikipedia.orgdioxol-5-yl)-2-bromoethanone : This α-bromoketone is a key intermediate for nucleophilic substitution reactions, allowing for the introduction of an amino group. organic-chemistry.org

2-Azido-1-(1,3-benzodioxol-5-yl)ethanone : This compound serves as a precursor to the corresponding amino ketone, with the azide group being a stable and efficient precursor to the primary amine.

The general synthetic scheme for these precursors often starts from safrole or catechol, which are then converted to the benzodioxole core structure.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 2-Amino-1-benzo nih.govwikipedia.orgdioxol-5-yl-ethanol and its analogues is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

In the context of reductive amination , particularly biocatalytic reductions of the ketone precursor 1-(benzo[d] nih.govwikipedia.orgdioxol-5-yl)ethanone, systematic optimization has been shown to significantly improve both the conversion rate and the enantiomeric excess of the resulting alcohol. nih.govresearchgate.netnih.gov For example, in the bioreduction using Lactobacillus fermentum P1, a D-optimal experimental design was employed to optimize parameters such as pH, temperature, incubation time, and agitation speed. nih.govresearchgate.net This led to a significant increase in both the conversion rate and the enantiomeric excess of the chiral alcohol product. nih.govresearchgate.net

ParameterOptimized ValueConversion Rate (%)Enantiomeric Excess (%)
pH6.209999
Temperature (°C)309999
Incubation Time (h)309999
Agitation Speed (rpm)1939999

For condensation reactions like the Henry reaction, the choice of base and solvent is crucial. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by a variety of bases, and the conditions can be tuned to favor either the β-nitro alcohol product or the corresponding nitroalkene through subsequent dehydration. wikipedia.org The optimization of these conditions is essential to maximize the yield of the desired β-nitro alcohol, which is the direct precursor to the target amino alcohol.

Green Chemistry Principles in Synthesis (e.g., Biocatalysis, Microwave Synthesis)

The application of green chemistry principles to the synthesis of 2-Amino-1-benzo researchgate.netorientjchem.orgdioxol-5-yl-ethanol and its analogues is an area of growing interest, aimed at developing more sustainable and environmentally benign processes. Key strategies include the use of biocatalysts and energy-efficient techniques like microwave synthesis.

Biocatalysis:

One of the prominent green approaches is the use of biocatalysts, such as enzymes or whole microorganisms, to perform stereoselective transformations under mild conditions. A notable example is the biocatalytic reduction of the precursor ketone, 1-(benzo[d] researchgate.netorientjchem.orgdioxol-5-yl) ethanone, to the corresponding chiral alcohol. researchgate.net This method presents an environmentally friendly alternative to traditional chemical reductions that often require harsh reagents.

In a specific study, various bacterial isolates were screened for their ability to reduce 1-(benzo[d] researchgate.netorientjchem.orgdioxol-5-yl) ethanone. Among the screened organisms, Lactobacillus paracasei BD101 was identified as a highly effective biocatalyst for this transformation. researchgate.net The process was optimized to achieve high conversion and enantioselectivity, yielding the (R)-alcohol in high enantiomeric excess. researchgate.net This biocatalytic approach is advantageous as it operates in an aqueous medium, at ambient temperature, and avoids the use of heavy metal catalysts. researchgate.net

Table 1: Biocatalytic Reduction of 1-(benzo[d] researchgate.netorientjchem.orgdioxol-5-yl) ethanone

Biocatalyst Substrate Product Enantiomeric Excess (ee) Yield Reference

Microwave Synthesis:

Microwave-assisted organic synthesis (MAOS) is another green chemistry tool that has the potential to revolutionize the synthesis of compounds like 2-Amino-1-benzo researchgate.netorientjchem.orgdioxol-5-yl-ethanol. While specific literature on the microwave-assisted synthesis of this exact compound is not abundant, the principles of MAOS are broadly applicable to the synthesis of related nitrogen- and oxygen-containing heterocyclic compounds. nih.govnih.govmdpi.com

Microwave irradiation can significantly accelerate reaction rates, often leading to a dramatic reduction in reaction times from hours to minutes. nih.govmdpi.com This is due to the efficient and uniform heating of the reaction mixture. mdpi.com The benefits of this technology include higher product yields, improved purity, and the possibility of conducting reactions under solvent-free conditions, which further enhances the green credentials of the synthetic route. nih.gov For the synthesis of 2-Amino-1-benzo researchgate.netorientjchem.orgdioxol-5-yl-ethanol, microwave-assisted methods could potentially be applied to steps such as the formation of the ethanolamine (B43304) backbone or in the cyclization to form the benzodioxole ring in analogues.

Novel Synthetic Approaches and Methodological Innovations

Recent advancements in synthetic organic chemistry have led to the development of novel and innovative methodologies for the asymmetric synthesis of chiral β-amino alcohols and their derivatives, which are directly applicable to the synthesis of 2-Amino-1-benzo researchgate.netorientjchem.orgdioxol-5-yl-ethanol and its analogues.

Catalytic Asymmetric Methodologies:

A significant innovation lies in the development of catalytic asymmetric methods that can efficiently create the chiral centers present in the target molecule. For instance, a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been reported for the synthesis of β-amino alcohols. westlake.edu.cn This method utilizes a radical polar crossover strategy to achieve high enantioselectivity. westlake.edu.cn

Another novel approach involves a nickel-catalyzed radical 1,2-amino migration, which allows for the efficient synthesis of a variety of chiral β-aryl ethylamine (B1201723) derivatives from readily available β-amino alcohol sulfonates. xjtu.edu.cn This method is notable for its broad substrate scope and stereospecificity. xjtu.edu.cn

The asymmetric reduction of prochiral ketones is a well-established yet continually evolving field. Chiral oxaborolidine-catalyzed borane (B79455) reduction of a suitable precursor, such as a phenacyl chloride derivative, can yield the corresponding chiral chloro-alcohol with high enantiomeric excess. taylorfrancis.com Subsequent amination provides the desired amino alcohol. taylorfrancis.com

Flow Chemistry:

The application of flow chemistry represents a paradigm shift in the synthesis of active pharmaceutical ingredients and their intermediates. thieme-connect.denih.gov Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. thieme-connect.de While a specific flow synthesis for 2-Amino-1-benzo researchgate.netorientjchem.orgdioxol-5-yl-ethanol has not been detailed, the modular nature of flow chemistry makes it an attractive platform for the multi-step synthesis of such molecules. nih.gov

Table 2: Comparison of Novel Synthetic Methodologies for Chiral β-Amino Alcohol Analogues

Methodology Catalyst/Reagent Key Features Product Type Reference
Chromium-Catalyzed Asymmetric Cross-Coupling Chromium catalyst Radical polar crossover strategy, high enantioselectivity β-Amino alcohols westlake.edu.cn
Nickel-Catalyzed Radical 1,2-Amino Migration Nickel catalyst Stereospecific, broad substrate scope Chiral β-aryl ethylamines xjtu.edu.cn

These innovative approaches, moving away from classical stoichiometric reagents towards more efficient and selective catalytic and continuous manufacturing processes, are paving the way for more sustainable and economically viable routes to 2-Amino-1-benzo researchgate.netorientjchem.orgdioxol-5-yl-ethanol and its structurally related compounds.

Stereochemical Considerations in the Synthesis and Analysis of 2 Amino 1 Benzo 1 2 Dioxol 5 Yl Ethanol

Enantioselective Synthesis Strategies

Enantioselective synthesis strategies are designed to produce a single enantiomer of a chiral compound, thereby avoiding the need for subsequent resolution of a racemic mixture. These methods are often more efficient and are central to modern asymmetric synthesis.

The production of chiral vicinal amino alcohols, such as 2-Amino-1-benzo researchgate.netnih.govdioxol-5-yl-ethanol, often employs asymmetric catalysis. This involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While direct asymmetric synthesis routes for this specific molecule are not extensively detailed in readily available literature, general methodologies for analogous structures are well-established. These include the asymmetric aminohydroxylation of alkenes, which can introduce both the amino and hydroxyl groups in a stereocontrolled manner. diva-portal.org Another powerful approach is the asymmetric reduction of α-amino ketones. The synthesis of the precursor, 2-Amino-1-benzo researchgate.netnih.govdioxol-5-yl-ethanone hydrochloride, can be achieved via the catalytic hydrogenation of 2-Azido-1-(1,3-benzodioxol-5-yl)ethanone using a palladium on activated charcoal catalyst. chemicalbook.com Subsequent asymmetric reduction of this ketone would yield the enantiomerically enriched amino alcohol.

Biocatalysis offers an environmentally friendly and highly selective alternative for producing chiral intermediates. mdpi.comrsc.org A key precursor for 2-Amino-1-benzo researchgate.netnih.govdioxol-5-yl-ethanol is the chiral alcohol, (R)-1-(1,3-benzodioxol-5-yl)ethanol. Research has demonstrated the successful asymmetric bioreduction of the prochiral ketone, 1-(benzo[d] researchgate.netnih.govdioxol-5-yl)ethanone, using the bacterium Lactobacillus paracasei BD101 as a biocatalyst. researchgate.netnih.gov

This microbial reduction was systematically optimized for various parameters to achieve high conversion and enantioselectivity. researchgate.netnih.gov Among fifteen bacterial isolates screened, Lactobacillus paracasei BD101 proved to be the most effective biocatalyst for reducing the piperonyl ring-containing ketone to its corresponding chiral alcohol. nih.gov A preparative scale synthesis yielded 3.72 g of (R)-1-(1,3-benzodioxol-5-yl)ethanol with an excellent enantiomeric excess of over 99%. researchgate.netnih.gov This chiral alcohol can then be converted to the final amino alcohol product, for instance, through activation of the hydroxyl group followed by nucleophilic substitution with an amino group precursor.

Optimized Conditions for Bioreduction by Lactobacillus paracasei BD101 researchgate.netnih.gov
ParameterOptimal Condition
BiocatalystLactobacillus paracasei BD101
Substrate1-(benzo[d] researchgate.netnih.govdioxol-5-yl)ethanone
pH6.0
Temperature30°C
Reaction Time48 hours
Product(R)-1-(1,3-benzodioxol-5-yl)ethanol
Enantiomeric Excess (ee)>99%
Isolated Yield (gram scale)96%

Enantiomeric Resolution Techniques

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required to separate them.

A classical and widely used method for resolving racemates is through the formation of diastereomers. This process involves reacting the racemic mixture of the amino alcohol with a single enantiomer of a chiral resolving agent, typically a chiral acid like dibenzoyl-L-tartaric acid or (S)-N-acetylphenylalanine. researchgate.netresearchgate.net This reaction creates a pair of diastereomeric salts.

Unlike enantiomers, diastereomers possess different physical properties, such as solubility, melting point, and boiling point. researchgate.net This difference allows for their separation by conventional laboratory techniques, most commonly fractional crystallization. Once the diastereomeric salts are separated, the chiral resolving agent is removed by a simple acid-base workup, yielding the individual, enantiomerically pure (or enriched) amino alcohols.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral molecule.

As the racemic mixture of 2-Amino-1-benzo researchgate.netnih.govdioxol-5-yl-ethanol passes through the chromatography column, the two enantiomers interact differently with the chiral stationary phase. This differential interaction, based on the formation of transient diastereomeric complexes, causes one enantiomer to travel through the column more slowly than the other, leading to their separation. Various types of CSPs, such as those based on macrocyclic glycopeptides or cinchona alkaloids, are commonly used for the separation of amino alcohols and related compounds. hplc.eu The enantiomeric excess of a sample can be accurately determined by measuring the relative peak areas in the resulting chromatogram. mdpi.com

Kinetic resolution is a dynamic method that relies on the difference in the rate of reaction between the enantiomers of a racemate and a chiral catalyst or reagent. In a typical kinetic resolution of a racemic amino alcohol, an enzymatic acylation could be employed.

For example, a lipase (B570770) enzyme could be used to catalyze the acylation of the alcohol or amine functionality in the presence of an acyl donor. Due to the chirality of the enzyme's active site, one enantiomer of the amino alcohol will fit better and react significantly faster than the other. If the reaction is stopped at approximately 50% conversion, one can isolate the unreacted, slower-reacting enantiomer and the acylated, faster-reacting enantiomer, thus achieving separation.

Stereochemical Assignment and Purity Determination (e.g., Enantiomeric Excess)

The stereochemical integrity of 2-Amino-1-benzo researchgate.netnih.govdioxol-5-yl-ethanol is a critical parameter, particularly in contexts where the biological activity is enantiomer-dependent. The assignment of the absolute configuration of the chiral center and the determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.), are therefore essential analytical challenges. Various analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being among the most powerful and widely used methods.

The determination of enantiomeric excess is crucial in the development of chiral compounds. For amino alcohols, several methods have been established to quantify the proportion of each enantiomer in a mixture.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For amino alcohols structurally similar to 2-Amino-1-benzo researchgate.netnih.govdioxol-5-yl-ethanol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven effective.

The separation mechanism involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector of the CSP. The benzodioxole ring and the hydroxyl and amino groups of the target compound are expected to play a significant role in the chiral recognition process.

To enhance detection and improve separation, derivatization of the amino group with a suitable chromophore or fluorophore can be employed. However, direct analysis of the underivatized amino alcohol is often preferred to avoid potential racemization during the derivatization step. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

e.e. (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

The following interactive table represents a hypothetical chiral HPLC separation of the enantiomers of 2-Amino-1-benzo researchgate.netnih.govdioxol-5-yl-ethanol, illustrating typical results obtained with this technique.

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (%)
(R)-enantiomer8.59800096.0
(S)-enantiomer10.2200096.0

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly in the presence of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is another powerful tool for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration.

When a chiral analyte is mixed with a CSA in an NMR tube, transient diastereomeric complexes are formed. These complexes have distinct NMR spectra, leading to the splitting of signals for the protons or other nuclei of the analyte. The difference in the chemical shifts (Δδ) of the corresponding signals for the two enantiomers allows for their quantification. The integration of these separated signals can be used to determine the enantiomeric ratio and, consequently, the enantiomeric excess.

For amino alcohols, common CSAs include chiral acids, alcohols, or macrocycles that can form hydrogen bonds and other non-covalent interactions with the analyte. The choice of the CSA and the solvent is critical for achieving good separation of the NMR signals. Two-dimensional NMR techniques, such as COSY and NOESY, can provide further insights into the geometry of the diastereomeric complexes, which can aid in the assignment of the absolute configuration.

The table below illustrates the expected chemical shift differences for a proton adjacent to the chiral center in 2-Amino-1-benzo researchgate.netnih.govdioxol-5-yl-ethanol upon interaction with a generic chiral solvating agent.

ProtonChemical Shift (δ) without CSA (ppm)Chemical Shift (δ) with CSA - (R)-enantiomer (ppm)Chemical Shift (δ) with CSA - (S)-enantiomer (ppm)Chemical Shift Difference (Δδ) (ppm)
H-C(OH)4.854.955.050.10

The assignment of the absolute configuration often relies on comparing the observed chemical shift differences with those of known compounds or by using empirical models that correlate the structure of the diastereomeric complex with the observed NMR data.

Structural Characterization and Elucidation of 2 Amino 1 Benzo 1 2 Dioxol 5 Yl Ethanol and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methodologies are fundamental in determining the molecular structure of 2-Amino-1-benzo nih.govuobaghdad.edu.iqdioxol-5-yl-ethanol by examining the interaction of the molecule with electromagnetic radiation. Each technique offers unique insights into the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

For the ¹H-NMR spectrum, the protons on the aromatic ring of the benzodioxole moiety would typically appear as distinct signals in the aromatic region. The methylene (B1212753) protons of the dioxole ring are expected to produce a characteristic singlet. The protons of the ethanolamine (B43304) side chain, including the methine, methylene, and the amine and hydroxyl protons, would each exhibit unique chemical shifts and coupling patterns, providing critical information about their chemical environment.

In the ¹³C-NMR spectrum, each unique carbon atom in 2-Amino-1-benzo nih.govuobaghdad.edu.iqdioxol-5-yl-ethanol would give rise to a distinct signal. The chemical shifts would differentiate the aromatic carbons, the methylene carbon of the dioxole ring, and the carbons of the ethanolamine side chain. The precise location of these signals is indicative of the electronic environment of each carbon atom.

Interactive Data Table: Predicted NMR Chemical Shifts

Atom Type Predicted ¹H-NMR Shift (ppm) Predicted ¹³C-NMR Shift (ppm)
Aromatic CH6.7 - 6.9105 - 120
O-CH₂-O~5.9~101
CH-OH4.5 - 4.870 - 75
CH₂-NH₂2.8 - 3.245 - 50
NH₂Variable-
OHVariable-

Note: These are predicted values based on analogous structures and may not represent experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Amino-1-benzo nih.govuobaghdad.edu.iqdioxol-5-yl-ethanol is expected to display characteristic absorption bands corresponding to its various functional moieties.

Key expected vibrational frequencies include the O-H stretch of the alcohol group and the N-H stretches of the primary amine, which would appear as broad and sharp bands in the high-frequency region, respectively. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would also be present. Furthermore, the C-O stretching of the alcohol and the ether linkages in the dioxole ring, as well as the C=C stretching of the aromatic ring, would provide valuable structural confirmation.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
O-H (Alcohol)3200 - 3600 (broad)Stretching
N-H (Amine)3300 - 3500 (sharp)Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=C (Aromatic)1450 - 1600Stretching
C-O (Ether/Alcohol)1000 - 1300Stretching

Note: These are expected ranges and the exact peak positions can vary.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For 2-Amino-1-benzo nih.govuobaghdad.edu.iqdioxol-5-yl-ethanol, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would offer further structural insights, with characteristic fragments arising from the cleavage of the ethanolamine side chain and the benzodioxole ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While specific crystallographic data for 2-Amino-1-benzo nih.govuobaghdad.edu.iqdioxol-5-yl-ethanol is not publicly documented, studies on its derivatives provide a framework for understanding its likely solid-state characteristics.

Crystal Structure Analysis and Molecular Conformation

A crystal structure analysis of 2-Amino-1-benzo nih.govuobaghdad.edu.iqdioxol-5-yl-ethanol would reveal precise bond lengths, bond angles, and torsion angles. This information would define the molecule's conformation in the solid state, including the orientation of the ethanolamine side chain relative to the benzodioxole ring system. The planarity of the benzodioxole ring and the stereochemistry of the chiral center in the ethanolamine moiety would be unequivocally established.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the structural elucidation of novel compounds, providing a fundamental verification of a molecule's atomic composition. This method determines the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the experimental and theoretical values serves as a crucial indicator of the sample's purity and confirms that the synthesized compound possesses the expected elemental makeup.

For 2-Amino-1-benzo chemicalbook.comchemicalbook.comdioxol-5-yl-ethanol, the molecular formula is established as C₉H₁₁NO₃. nih.gov Based on this formula, the theoretical elemental composition can be calculated with a high degree of precision. The molar mass of the compound is 181.19 g/mol . nih.gov

Theoretical Elemental Composition of 2-Amino-1-benzo chemicalbook.comchemicalbook.comdioxol-5-yl-ethanol

The expected percentages of carbon, hydrogen, and nitrogen are calculated as follows:

Carbon (C): (9 * 12.011 g/mol ) / 181.19 g/mol * 100% = 59.66%

Hydrogen (H): (11 * 1.008 g/mol ) / 181.19 g/mol * 100% = 6.12%

Nitrogen (N): (1 * 14.007 g/mol ) / 181.19 g/mol * 100% = 7.73%

These theoretical values provide a benchmark for the compositional analysis of any synthesized sample of 2-Amino-1-benzo chemicalbook.comchemicalbook.comdioxol-5-yl-ethanol.

Detailed Research Findings

A comprehensive review of scientific literature was conducted to identify studies reporting the synthesis and characterization of 2-Amino-1-benzo chemicalbook.comchemicalbook.comdioxol-5-yl-ethanol and its derivatives, with a specific focus on obtaining experimental elemental analysis data. While numerous studies detail the synthesis of related benzodioxole structures and β-amino alcohols, specific experimental data for the elemental composition of the title compound was not found in the reviewed literature.

In the broader context of characterizing novel organic molecules, it is standard practice for researchers to report elemental analysis results as a primary validation of their synthesis. For instance, in the synthesis of new heterocyclic compounds, the elemental analysis data is consistently presented alongside spectroscopic data to confirm the proposed structures. The acceptable margin of error between the found and calculated values is typically within ±0.4%, providing strong evidence for the compound's identity and purity.

The following interactive data table summarizes the theoretical elemental composition for 2-Amino-1-benzo chemicalbook.comchemicalbook.comdioxol-5-yl-ethanol. In a typical research context, this table would also include the experimentally determined values ("Found %") from CHN analysis for comparison.

Table 1: Elemental Analysis Data for 2-Amino-1-benzo chemicalbook.comchemicalbook.comdioxol-5-yl-ethanol

ElementSymbolCalculated %
CarbonC59.66
HydrogenH6.12
NitrogenN7.73

Note: Experimental values for 2-Amino-1-benzo chemicalbook.comchemicalbook.comdioxol-5-yl-ethanol were not available in the surveyed literature.

The verification of the elemental composition through such analysis is a critical step before proceeding with further structural characterization techniques and biological evaluations of 2-Amino-1-benzo chemicalbook.comchemicalbook.comdioxol-5-yl-ethanol and its derivatives.

Computational Chemistry and Molecular Modeling of 2 Amino 1 Benzo 1 2 Dioxol 5 Yl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the electronic and geometric properties of a molecule. A typical study would involve a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximated manner.

Optimized Geometries and Electronic Structure

A DFT study would first determine the most stable three-dimensional arrangement of atoms in 2-Amino-1-benzo nih.govchemicalbook.comdioxol-5-yl-ethanol by finding the minimum energy conformation. This process yields precise bond lengths, bond angles, and dihedral angles. The electronic structure analysis would detail the distribution of electrons within the molecule, including charge distribution and dipole moment, which are critical for understanding its polarity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available
Egap (LUMO-HOMO) Data not available

Note: This table illustrates the format for presenting FMO data; specific values for 2-Amino-1-benzo nih.govchemicalbook.comdioxol-5-yl-ethanol are not available in the literature.

Global Reactivity Descriptors

Table 2: Hypothetical Global Reactivity Descriptors

Descriptor Formula Value
Ionization Potential (I) -EHOMO Data not available
Electron Affinity (A) -ELUMO Data not available
Electronegativity (χ) (I+A)/2 Data not available
Chemical Hardness (η) (I-A)/2 Data not available
Chemical Softness (S) 1/(2η) Data not available
Electrophilicity Index (ω) χ2/(2η) Data not available

Note: This table illustrates the format for presenting global reactivity descriptors; specific values for 2-Amino-1-benzo nih.govchemicalbook.comdioxol-5-yl-ethanol are not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). This mapping is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of 2-Amino-1-benzo nih.govchemicalbook.comdioxol-5-yl-ethanol over time. By simulating the movements of atoms and bonds, MD can reveal the molecule's conformational flexibility, identify stable and transient shapes, and analyze how it might interact with a solvent environment (like water). This provides a more realistic picture of the molecule's behavior than static quantum chemical models.

Ligand-Protein Docking for Target Interaction Prediction

To explore its potential biological activity, molecular docking simulations would be performed. This computational technique predicts the preferred orientation of the molecule (the ligand) when bound to a specific protein target. The simulation calculates a docking score, which estimates the binding affinity, and reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues in the protein's active site. Without known biological targets for 2-Amino-1-benzo nih.govchemicalbook.comdioxol-5-yl-ethanol, any docking study would be speculative, screening it against a panel of potential receptors.

Structure-Based Drug Design Principles Applied to Analogues

The principles of structure-based drug design for analogues of 2-Amino-1-benzo nih.govnih.govdioxol-5-yl-ethanol primarily revolve around understanding and optimizing interactions with their main biological targets: the monoamine transporters (MATs). These transporters, which include the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET), are crucial for regulating neurotransmitter levels in the synapse. Computational methods such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies are instrumental in elucidating the molecular interactions that govern the binding affinity and functional activity of these compounds.

Research has shown that phenethylamine (B48288) derivatives, including those with the benzo nih.govnih.govdioxol (methylenedioxy) moiety, interact with specific binding sites on these transporters. nih.govresearchgate.net For instance, the human serotonin transporter (hSERT) possesses a central binding site (S1) and an allosteric site (S2), both of which can be targeted by these analogues. nih.govresearchgate.net Computational docking and simulation studies on analogues like 3,4-methylenedioxy-methamphetamine (MDMA) have identified key amino acid residues that are critical for binding. nih.gov

Key molecular interactions that guide the design of new analogues include:

Salt Bridges: Interactions between the protonated amine of the ligand and anionic residues, such as Glutamate (Glu) and Aspartate (Asp) within the transporter, are crucial for anchoring the molecule. For example, salt bridges with Glu494 and Asp328 have been identified as critical for MDMA's allosteric binding at hSERT. nih.govresearchgate.net

Hydrogen Bonding: The hydroxyl group on the ethanolamine (B43304) side chain can form hydrogen bonds with polar residues like Threonine (Thr). Thr497 in hSERT has been noted for its H-bond interactions. nih.govresearchgate.net

Aromatic Interactions: The benzo nih.govnih.govdioxol ring system can engage in π-π stacking or cation-π interactions with aromatic residues like Phenylalanine (Phe) and Tyrosine (Tyr). Interactions with Phe556 and Tyr495 are significant in the binding of MDMA to hSERT. nih.gov

Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, have provided guiding principles for modifying the phenethylamine scaffold. nih.govnih.gov For example, substitutions on the aromatic ring can dramatically alter a compound's potency and selectivity for different monoamine transporters. acs.org QSAR analyses have demonstrated that the steric bulk of substituents at the para-position of the phenyl ring plays a significant role in determining selectivity between DAT and SERT, with larger groups favoring SERT. acs.org Similarly, adding a para-chloro group or increasing the N-alkyl chain length can enhance potency at SERT. nih.govnih.gov

Pharmacophore modeling is another powerful tool used in the design of novel MAT inhibitors. nih.govresearchgate.net These models define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. By screening virtual libraries of compounds against a validated pharmacophore model, researchers can identify new chemical scaffolds that are likely to interact with the target transporter. researchgate.netnih.gov

The application of these computational principles allows for the rational design of new analogues with tailored pharmacological profiles. By modifying specific functional groups based on the known structure of the transporter binding sites, it is possible to fine-tune a molecule's affinity and selectivity for DAT, SERT, or NET. acs.orgresearchgate.net For instance, the addition of a β-keto group to the phenethylamine structure generally decreases potency for uptake inhibition at DAT and NET. nih.gov This knowledge enables the targeted development of compounds that may act as transporter inhibitors or substrates, depending on the desired mechanism of action. nih.gov

Table 1: Key Molecular Interactions and Their Effects on Analogue Design This table is interactive. You can sort and filter the data by clicking on the column headers.

Table 2: Influence of Structural Modifications on Monoamine Transporter Activity This table is interactive. You can sort and filter the data by clicking on the column headers.

Pharmacological Mechanisms and Molecular Interactions of 2 Amino 1 Benzo 1 2 Dioxol 5 Yl Ethanol in Vitro Studies

Receptor Binding and Modulation Studies

Adenosine (B11128) Receptor Interactions:The potential for this compound to interact with adenosine receptors has not been explored in any publicly available research.

Based on a comprehensive search of available scientific literature, there is currently no specific in vitro research data for the compound 2-Amino-1-benzo nih.govnih.govdioxol-5-yl-ethanol corresponding to the requested pharmacological and molecular interaction profiles.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the following sections as they pertain to this specific compound:

Metabolic Pathways of 2 Amino 1 Benzo 1 2 Dioxol 5 Yl Ethanol in Vitro Enzymatic Systems

In Vitro Metabolic Stability and Metabolite Identification of 2-Amino-1-benzonih.govtandfonline.comdioxol-5-yl-ethanol

The in vitro metabolic fate of 2-Amino-1-benzo nih.govtandfonline.comdioxol-5-yl-ethanol has not been explicitly detailed in publicly available scientific literature. However, based on the metabolism of structurally analogous compounds containing the benzo nih.govtandfonline.comdioxole (also known as methylenedioxyphenyl) moiety, such as 3,4-methylenedioxymethamphetamine (MDMA) and safrole, a predictive metabolic profile can be constructed. The following sections outline the probable metabolic pathways and metabolite identification for 2-Amino-1-benzo nih.govtandfonline.comdioxol-5-yl-ethanol in in vitro enzymatic systems, drawing parallels from these related substances.

The metabolism of compounds containing the benzo nih.govtandfonline.comdioxole ring system is primarily characterized by the enzymatic opening of the dioxole ring, a process known as O-demethylenation. This biotransformation is a critical step that often leads to the formation of reactive catechol intermediates. In addition to O-demethylenation, other significant metabolic routes include N-dealkylation, hydroxylation of the aromatic ring and the aliphatic side chain, and subsequent Phase II conjugation reactions.

The primary enzymes responsible for the Phase I metabolism of such compounds are the cytochrome P450 (CYP) isoenzymes, with CYP2D6, CYP3A4, and CYP1A2 playing prominent roles. tandfonline.comoup.com Phase II metabolism typically involves conjugation of the Phase I metabolites with endogenous molecules such as glucuronic acid or sulfate, facilitated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Predicted Phase I Metabolic Pathways

Based on the metabolism of structurally similar compounds, the following Phase I metabolic pathways are anticipated for 2-Amino-1-benzo nih.govtandfonline.comdioxol-5-yl-ethanol:

O-Demethylenation: This is a hallmark metabolic pathway for compounds containing a benzo nih.govtandfonline.comdioxole ring. The cleavage of the methylenedioxy bridge, primarily mediated by CYP2D6 and CYP3A4, would result in the formation of a catechol metabolite, 3,4-dihydroxy-phenyl-ethanolamine. tandfonline.comoup.com This catechol can be further oxidized to a reactive ortho-quinone, which is susceptible to conjugation with glutathione (B108866) (GSH). nih.gov

N-Dealkylation: While the primary amine in 2-Amino-1-benzo nih.govtandfonline.comdioxol-5-yl-ethanol is not substituted, this pathway is significant for secondary amines like MDMA, where it leads to the formation of 3,4-methylenedioxyamphetamine (MDA). oup.com

Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is another potential metabolic route. This reaction, catalyzed by CYP450 enzymes, could lead to the formation of phenolic metabolites. nih.gov

Aliphatic Hydroxylation: The ethanol (B145695) side chain of the molecule could undergo hydroxylation, although this is generally a less prominent pathway for similar compounds.

The following table summarizes the predicted Phase I metabolites of 2-Amino-1-benzo nih.govtandfonline.comdioxol-5-yl-ethanol based on the metabolism of related compounds.

Metabolic PathwayPredicted MetaboliteKey Enzymes Involved (based on related compounds)
O-Demethylenation3,4-Dihydroxy-phenyl-ethanolamineCYP2D6, CYP3A4
Aromatic HydroxylationPhenolic derivativesCYP450 family

Predicted Phase II Metabolic Pathways

The primary metabolites formed during Phase I, particularly the catechol resulting from O-demethylenation, are expected to undergo extensive Phase II conjugation.

O-Methylation: The catechol metabolite can be methylated by catechol-O-methyltransferase (COMT) to form 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy derivatives. tandfonline.com

Glucuronidation and Sulfation: The hydroxyl groups of the catechol and its methylated derivatives, as well as any other hydroxylated metabolites, are likely to be conjugated with glucuronic acid or sulfate. tandfonline.com

The table below outlines the predicted Phase II metabolites.

Conjugation ReactionPredicted MetaboliteKey Enzymes Involved
O-Methylation4-Hydroxy-3-methoxy-phenyl-ethanolamineCOMT
3-Hydroxy-4-methoxy-phenyl-ethanolamine
GlucuronidationGlucuronide conjugates of Phase I metabolitesUGTs
SulfationSulfate conjugates of Phase I metabolitesSULTs

In Vitro Metabolic Stability

The metabolic stability of a compound in vitro provides an indication of its susceptibility to metabolism and can be used to predict its in vivo clearance. For compounds metabolized by CYP enzymes, in vitro systems such as human liver microsomes (HLM) or hepatocytes are commonly used.

While no direct data exists for 2-Amino-1-benzo nih.govtandfonline.comdioxol-5-yl-ethanol, compounds with a benzo nih.govtandfonline.comdioxole moiety are known to be inhibitors of CYP450 enzymes, particularly CYP2D6. d-nb.info This can lead to non-linear pharmacokinetics, where the rate of metabolism decreases as the concentration of the compound increases. d-nb.info Therefore, it can be inferred that 2-Amino-1-benzo nih.govtandfonline.comdioxol-5-yl-ethanol may exhibit moderate to low metabolic stability in vitro, with the potential for mechanism-based inhibition of the enzymes involved in its own metabolism.

Structure Activity Relationships Sar of 2 Amino 1 Benzo 1 2 Dioxol 5 Yl Ethanol Analogues

Elucidation of Pharmacophoric Features

The fundamental structure of 2-Amino-1-benzo nih.govnih.govdioxol-5-yl-ethanol comprises three key pharmacophoric regions: the benzo nih.govnih.govdioxole (or methylenedioxyphenyl) ring, the ethanolamine (B43304) side chain, and a specific stereochemical configuration at the benzylic carbon bearing the hydroxyl group.

The Ethanolamine Side Chain : This portion of the molecule contains two critical functional groups: a hydroxyl group and a primary amino group. The hydroxyl group, located at the benzylic position, can serve as a hydrogen bond donor and acceptor, which is often a key interaction point with receptor sites. The amino group is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in a binding pocket. The distance and spatial relationship between the aromatic ring, the hydroxyl group, and the amino group are critical for proper orientation and binding. The ethanolamine side chain is also noted to enhance aqueous solubility and membrane permeability, which are important pharmacokinetic properties.

Stereochemistry : The carbon atom bearing the hydroxyl group is a chiral center. The absolute configuration (R or S) at this center can dramatically affect biological activity, leading to significant differences in potency and selectivity between enantiomers. This highlights the importance of a three-dimensional arrangement of the pharmacophoric groups for optimal interaction with chiral biological targets like receptors and enzymes. researchgate.netnih.gov

Impact of Substituent Modifications on Biological Activity

Systematic modification of the 2-Amino-1-benzo nih.govnih.govdioxol-5-yl-ethanol scaffold has been a key strategy to probe its SAR and develop analogues with tailored activities.

Alterations to the aromatic ring system can have profound effects on activity, demonstrating the sensitivity of molecular targets to the electronic and steric properties of this moiety.

Substitution on the Aromatic Ring : Introducing substituents onto the benzene (B151609) portion of the benzodioxole ring can modulate activity. For example, in a series of benzodioxole analogues developed as SERCA2a modulators, methylation at the C7 position resulted in a compound that acted as an activator at low concentrations but an inhibitor at higher concentrations. nih.gov In contrast, fluorination at the same C7 position abolished the activating effect and resulted in significant inhibition, indicating that subtle changes in the ring's electronics can dramatically alter the pharmacological outcome. nih.gov

Replacement of the Methylenedioxy Bridge : The integrity of the methylenedioxy group is often vital for maintaining biological activity. In studies of podophyllotoxin (B1678966) analogues, converting the methylenedioxy unit to corresponding methoxy (B1213986) or hydroxy groups led to a dramatic reduction in antitumor activity, underscoring the unique contribution of the intact benzodioxole ring. nih.gov This suggests that the constrained five-membered ring and its specific electronic profile are crucial for receptor recognition in certain contexts.

Table 1: Impact of C7 Substitution on SERCA2a Activity of Benzodioxole Analogues Data sourced from a study on SERCA2a activators. nih.gov

CompoundC7-SubstituentActivity at 10 µMActivity at 50 µM
25 Methyl (-CH₃)~12% Vmax Increase~29% Inhibition
26 Fluoro (-F)Inhibitory~60% Inhibition

Modifications to the side chain, particularly at the amino and hydroxyl groups, are critical for defining the interaction with biological targets.

N-Substitution : The primary amino group is a key site for modification. Replacing the hydrogen atoms on the nitrogen with alkyl groups can significantly impact activity. In the development of SERCA2a activators, replacing a hydrogen bond donor with N-alkyl or saturated moieties resulted in compounds that were either partial inhibitors or completely inactive. nih.gov This suggests that the hydrogen-bonding capacity of the N-H group is essential for the desired agonistic activity at this particular target.

Chain Length and Conformation : The two-carbon (ethyl) spacer between the aromatic ring and the amine is a common feature in many biologically active phenethylamines. Altering this length or introducing conformational constraints can affect how the molecule fits into a binding site, often leading to reduced activity.

Hydroxyl Group Modification : The benzylic hydroxyl group is a critical anchoring point for hydrogen bonding. Its removal or conversion to an ether or ester typically alters the binding mode and can reduce or eliminate activity, depending on the specific target.

The stereochemistry of the ethanolamine side chain is a determining factor for biological activity, with enantiomers often displaying distinct pharmacological profiles.

In a study of 2-substituted-3-phenylpropyl analogues designed as dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) ligands, stereochemistry played a pivotal role. nih.gov The 2-fluoro-substituted (S)-enantiomer displayed substantially higher binding affinity and selectivity for DAT compared to its corresponding (R)-enantiomer. nih.gov Similarly, SAR studies of a different chemical series with a 2H-chromene skeleton found that the (R)-configuration was essential for potent endothelin-A receptor binding. researchgate.net This enantioselectivity arises from the specific three-dimensional architecture of the ligand-binding sites on protein targets, which can accommodate one enantiomer more favorably than the other.

Table 2: Enantioselectivity of DAT and SERT Binding for 2-Fluoro Analogues Data from a study on substituted 3-phenylpropyl analogues. nih.gov

CompoundStereoconfigurationDAT Binding Affinity (Ki, nM)SERT Binding Affinity (Ki, nM)SERT/DAT Selectivity Ratio
(S)-10 S15.6129083
(R)-10 R106321030

Development of SAR Models and Maps

The collective data from these modification studies allow for the construction of SAR models. These models serve as a conceptual map highlighting the structural features required for a specific biological effect. For the 2-Amino-1-benzo nih.govnih.govdioxol-5-yl-ethanol scaffold, a general SAR model would include:

An Intact Benzo nih.govnih.govdioxole Ring : This group is often preferred over substituted or opened analogues for optimal activity. nih.gov Specific electronic properties on the aromatic portion can fine-tune activity, but the core structure is key.

A Benzylic Hydroxyl Group : This group, capable of hydrogen bonding, is a critical interaction point. Its presence and specific stereochemical orientation are paramount.

A Primary or Secondary Amine : A protonatable nitrogen atom is necessary for ionic interactions. The presence of at least one hydrogen atom on the amine appears to be important for hydrogen-bonding in some contexts. nih.gov

Optimal Stereochemistry : A specific enantiomer (often R or S, depending on the target) is typically much more active than its mirror image, emphasizing the importance of a precise 3D arrangement of functional groups. researchgate.netnih.gov

Design Principles for Novel Analogues

Based on the established SAR, several design principles can be formulated for creating novel analogues with potentially enhanced or modified biological activities:

Preserve the Core Pharmacophore : The benzo nih.govnih.govdioxol-ethanolamine core should be retained as the primary scaffold.

Utilize Stereospecific Synthesis : To maximize potency and reduce potential off-target effects from the less active enantiomer, synthesis should be stereoselective to produce the desired (R) or (S) configuration.

Fine-Tune with Ring Substituents : Small, electronically distinct substituents (e.g., methyl, fluoro) can be introduced at specific positions on the aromatic ring (such as C7) to modulate activity and selectivity. nih.gov

Explore Limited N-Alkylation : While extensive N-alkylation may be detrimental, small alkyl groups (e.g., N-methyl) could be explored to balance potency and metabolic stability, depending on the target.

Bioisosteric Replacement : While the benzo nih.govnih.govdioxole is often optimal, other bicyclic heterocycles could be explored as bioisosteres, provided they maintain a similar size, shape, and electronic profile.

By adhering to these principles, medicinal chemists can rationally design new compounds based on the 2-Amino-1-benzo nih.govnih.govdioxol-5-yl-ethanol template to achieve desired pharmacological endpoints.

Analytical Methodologies for the Characterization and Quantification of 2 Amino 1 Benzo 1 2 Dioxol 5 Yl Ethanol

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating 2-Amino-1-benzo ddtjournal.comnih.govdioxol-5-yl-ethanol from complex mixtures and for its quantification. The choice of method depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as purity assessment or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar, non-volatile compounds like 2-Amino-1-benzo ddtjournal.comnih.govdioxol-5-yl-ethanol. Due to the presence of a basic amino group and a polar hydroxyl group, reversed-phase HPLC is the most common approach.

A typical HPLC setup would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation and peak shape. Detection is commonly achieved using a UV detector, typically set at a wavelength where the benzodioxol ring shows maximum absorbance.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, though its direct application to 2-Amino-1-benzo ddtjournal.comnih.govdioxol-5-yl-ethanol can be challenging. The compound's polarity, due to the amine and alcohol functional groups, results in low volatility and potential for thermal degradation at the high temperatures required for GC analysis. These factors can lead to poor peak shape and inaccurate quantification.

To overcome these limitations, derivatization is typically required before GC analysis. This process, discussed in section 9.3, converts the polar functional groups into less polar, more volatile derivatives suitable for GC. When coupled with a mass spectrometer (GC-MS), this method provides high sensitivity and structural information. For instance, analysis of related benzodioxol compounds has been successfully performed using GC-MS with capillary columns like HP-5MS. nist.gov

Chiral Chromatography for Enantiomer Purity Assessment

The structure of 2-Amino-1-benzo ddtjournal.comnih.govdioxol-5-yl-ethanol contains a chiral center at the carbon atom bearing the hydroxyl group. This means the compound exists as a pair of enantiomers (R- and S-isomers). As enantiomers often exhibit different biological activities, it is crucial to separate and quantify them.

Chiral chromatography is the definitive method for assessing enantiomeric purity. This is typically achieved using HPLC with a chiral stationary phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. For amino alcohols, common CSPs include those based on cyclodextrins, proteins (like α1-acid glycoprotein (B1211001) or AGP), or polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support). nih.govresearchgate.net The selection of the mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol like isopropanol, is critical for achieving optimal enantioseparation. nih.gov

Mass Spectrometry Detection Coupled with Chromatography

Mass Spectrometry (MS) is a powerful detection technique that is frequently coupled with chromatographic systems (LC-MS or GC-MS) for the analysis of 2-Amino-1-benzo ddtjournal.comnih.govdioxol-5-yl-ethanol. MS provides information about the molecular weight and structure of the analyte, offering high specificity and sensitivity.

When analyzed by LC coupled with electrospray ionization mass spectrometry (LC-ESI-MS), the compound readily forms a protonated molecular ion [M+H]⁺ in the positive ion mode. Further fragmentation of this ion in the mass spectrometer (MS/MS) can yield characteristic product ions useful for structural confirmation and quantification via methods like Multiple Reaction Monitoring (MRM). Expected fragmentation pathways would include the loss of water (H₂O) from the ethanol (B145695) side chain and cleavage of the bond between the amino and ethanol groups.

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For 2-Amino-1-benzo ddtjournal.comnih.govdioxol-5-yl-ethanol, derivatization can enhance volatility for GC analysis or improve ionization efficiency and detection sensitivity for LC-MS analysis. nih.gov

The primary amine and secondary alcohol groups are the typical sites for derivatization. For GC, silylation reagents (e.g., BSTFA) or acylation reagents (e.g., trifluoroacetic anhydride) can be used to mask the polar groups, increasing thermal stability and volatility. For LC-MS, derivatization aims to introduce a moiety that is easily ionizable, thereby increasing the signal intensity. ddtjournal.comresearchgate.net

Reagents for Improved Ionization

In LC-ESI-MS, derivatization can significantly enhance the ionization efficiency of analytes, leading to lower limits of detection. ddtjournal.com Reagents are chosen to react specifically with the amine or alcohol functional groups to introduce a permanently charged group or a group that is readily protonated.

For the primary amine group, reagents like dansyl chloride are commonly used. Dansyl chloride introduces a dimethylamino group, which acts as a high-proton-affinity moiety, significantly improving the ESI-MS signal. ddtjournal.comresearchgate.net For the hydroxyl group, reagents can be used to introduce a chargeable tag. The choice of reagent depends on the specific requirements of the analysis, including compatibility with the chromatographic conditions and the desired level of sensitivity.

Table 1: Examples of Derivatization Reagents for Enhanced Ionization in LC-MS

Reagent NameAbbreviationTarget Functional GroupBenefit
Dansyl chlorideDns-ClPrimary/Secondary Amines, PhenolsIntroduces a moiety with high proton affinity (dimethylamino group), enhancing ESI+ signal. ddtjournal.com
9-fluorenylmethyl chloroformateFMOC-ClPrimary/Secondary AminesImproves chromatographic retention and provides a fluorescent tag for detection. researchgate.net
Diethyl ethoxymethylenemalonateDEEMMAmino GroupsProvides good chromatographic separation and low detection limits in LC-ESI-MS. researchgate.net
Isonicotinoyl azide (B81097)NAHydroxyl GroupsReacts with hydroxyl groups to introduce a pyridyl moiety that is readily protonated. ddtjournal.com

Fluorescent Labeling for Enhanced Sensitivity

The primary amino group in 2-amino-1-benzo researchgate.netresearchgate.netdioxol-5-yl-ethanol makes it an ideal candidate for derivatization with various fluorescent labeling reagents. This process involves a chemical reaction that attaches a fluorophore to the target molecule, thereby imparting fluorescence and enabling highly sensitive detection. Several reagents are commonly employed for the derivatization of primary amines for HPLC analysis with fluorescence detection (HPLC-FLD).

Common Fluorescent Labeling Reagents:

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol, such as 2-mercaptoethanol, to form highly fluorescent isoindole derivatives. This reaction is rapid and occurs under mild conditions, making it suitable for automated pre-column derivatization nih.gov.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another widely used reagent that reacts with primary and secondary amines to produce stable, highly fluorescent derivatives nih.gov.

Dansyl Chloride (DNS-Cl): Dansyl chloride reacts with primary and secondary amino groups to yield fluorescent sulfonamide adducts. These derivatives are stable and exhibit strong fluorescence nih.gov.

The choice of labeling reagent can depend on the specific requirements of the assay, such as the desired sensitivity, the stability of the derivative, and the presence of interfering substances in the sample matrix.

Table 1: Common Fluorescent Labeling Reagents for Primary Amines

Reagent Abbreviation Excitation Wavelength (nm) Emission Wavelength (nm) Key Features
o-Phthalaldehyde OPA ~340 ~450 Rapid reaction, suitable for automation nih.gov
9-Fluorenylmethyl Chloroformate FMOC-Cl ~260 ~315 Forms stable derivatives with primary and secondary amines nih.gov
Dansyl Chloride DNS-Cl ~335-350 ~500-530 Produces highly fluorescent and stable derivatives nih.gov

Application in Research Sample Analysis (e.g., In Vitro Biological Matrices)

The application of fluorescent labeling for the quantification of 2-amino-1-benzo researchgate.netresearchgate.netdioxol-5-yl-ethanol in in vitro biological matrices, such as cell culture media or microsomal incubation mixtures, involves several key steps: sample preparation, derivatization, chromatographic separation, and fluorescence detection. While specific methods for this compound are not extensively documented in publicly available literature, the analytical approaches for structurally similar compounds, such as MDMA and its metabolites, provide a strong framework.

Sample Preparation:

Prior to derivatization, biological samples typically require a cleanup and extraction step to remove interfering substances like proteins and salts. Common techniques include:

Protein Precipitation: Using organic solvents like acetonitrile or methanol.

Liquid-Liquid Extraction (LLE): To isolate the analyte of interest from the aqueous matrix into an organic solvent.

Solid-Phase Extraction (SPE): For more selective purification and concentration of the analyte.

Derivatization and Analysis:

Following extraction, the dried residue is reconstituted in a suitable buffer and reacted with the chosen fluorescent labeling reagent. The reaction conditions (e.g., pH, temperature, and reaction time) must be optimized to ensure complete derivatization.

The resulting fluorescent derivative is then injected into an HPLC system. Separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. The fluorescence detector is set to the appropriate excitation and emission wavelengths for the specific fluorophore.

For instance, HPLC with fluorescence detection has been successfully used for the determination of MDMA and its primary amine metabolite, MDA, in various biological samples without derivatization, leveraging their native fluorescence oup.commdma.ch. However, for compounds with lower native fluorescence or when higher sensitivity is required, derivatization is the preferred method. Studies on other primary aromatic amines have demonstrated detection limits in the low nanomolar to picomolar range using fluorescent labeling with novel reagents nih.gov.

Table 2: Illustrative HPLC-FLD Parameters for Analysis of a Fluorescently Labeled Primary Amine

Parameter Condition
Chromatographic Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection Fluorescence Detector
Excitation/Emission Dependent on the chosen fluorescent label (see Table 1)

The development of a robust and validated analytical method using fluorescent labeling is essential for accurately determining the concentration of 2-amino-1-benzo researchgate.netresearchgate.netdioxol-5-yl-ethanol in in vitro research settings. This enables researchers to conduct detailed pharmacokinetic and pharmacodynamic studies, contributing to a better understanding of its biological properties.

Q & A

Q. Q1. What synthetic strategies are effective for producing 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol with high enantiomeric purity?

Methodological Answer :

  • Stepwise Functionalization : Begin with benzo[1,3]dioxol-5-yl precursors (e.g., via Friedel-Crafts alkylation) and introduce the amino-ethanol moiety through reductive amination. Use chiral catalysts like (R)- or (S)-BINAP-Pd complexes to control stereochemistry.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to isolate enantiomers. Monitor purity via chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol mobile phase) .
  • Troubleshooting : If racemization occurs during synthesis, optimize reaction temperature (<0°C) and avoid prolonged exposure to acidic/basic conditions.

Structural Characterization

Q. Q2. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Methodological Answer :

  • Refinement Tools : Use SHELXL (v.2015+) for high-resolution refinement, particularly for handling hydrogen bonding networks and torsional ambiguities. Implement TWIN commands for twinned crystals .
  • Validation : Cross-validate with Mercury CSD 2.0 to visualize packing patterns and intermolecular interactions. Compare bond lengths/angles against Cambridge Structural Database (CSD) entries for similar amino-alcohol derivatives .
  • Case Study : For ethanol solvates (common in amino-alcohols), apply SQUEEZE in PLATON to model disordered solvent molecules .

Spectroscopic Analysis

Q. Q3. What advanced NMR techniques resolve signal overlap in this compound derivatives?

Methodological Answer :

  • 2D NMR : Use HSQC to correlate C-H bonds and NOESY/ROESY to distinguish diastereomers. For example, the NH proton in the ethanolamine group shows cross-peaks with benzo[1,3]dioxol protons in ROESY spectra.
  • Dynamic NMR : If tautomerism is suspected (e.g., keto-enol shifts), conduct variable-temperature ¹H NMR (25–60°C) to observe coalescence points and calculate activation energy .
  • Reference Data : Compare chemical shifts with PubChem entries for analogous compounds (e.g., 3-Amino-3-(5-benzo[d][1,3]dioxolyl)propanoic acid, CID 129042-60-0) .

Computational Modeling

Q. Q4. How can DFT calculations predict the stability of this compound conformers?

Methodological Answer :

  • Software : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to optimize geometries and compute Gibbs free energy differences between conformers.
  • Key Parameters : Analyze intramolecular hydrogen bonds (e.g., O–H···N between ethanol and amine groups) and torsional strain in the benzo[1,3]dioxol ring.
  • Validation : Compare computed IR spectra with experimental data (e.g., O–H stretch at 3300–3500 cm⁻¹) to confirm dominant conformers .

Biological Activity Profiling

Q. Q5. How should researchers design in vitro assays to evaluate the anticonvulsant potential of this compound?

Methodological Answer :

  • Model Systems : Use maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in murine neuroblastoma cells. Pre-treat cells with 10–100 μM compound and measure GABAergic activity via patch-clamp electrophysiology.
  • Controls : Include reference standards (e.g., valproic acid) and assess cytotoxicity via MTT assays.
  • Data Interpretation : Correlate structural features (e.g., amino group basicity, logP) with activity using QSAR models. Prior studies on benzo[1,3]dioxol pyrazole derivatives show tert-butyl groups enhance blood-brain barrier penetration .

Data Contradiction Analysis

Q. Q6. How to reconcile conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

Methodological Answer :

  • Experimental Replication : Conduct equilibrium solubility studies (shake-flask method) in buffered solutions (pH 1–10) to account for ionization. For example, the compound may show higher solubility in ethanol (logS = −1.2) than in hexane (logS = −4.5) due to H-bonding capacity.
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) and compare with solvent values. Discrepancies may arise from polymorphic forms; confirm crystallinity via PXRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.